Lipophilicity (XlogP) Differentiation: Meta-Fluorophenyl Positioning Yields a Measurable logP Offset Relative to Ortho-Fluoro Regioisomers
Among the four closely related biphenyl-hydroxybenzonitrile regioisomers, 2-Cyano-5-(3-fluorophenyl)phenol (target) exhibits a computed XlogP of 3.6, approximately 0.53 log units higher than the 3-cyano-5-(3-fluorophenyl)phenol isomer (XlogP = 3.07) that places the cyano and hydroxyl groups in an alternative arrangement on the central ring . This difference reflects the impact of intramolecular hydrogen-bonding geometry between the ortho –OH and –CN groups in the target compound, which partially masks polarity and increases effective lipophilicity. In fragment-based drug discovery, a ΔlogP of 0.5 units is sufficient to shift predicted membrane permeability and CYP binding propensity by a factor of approximately 3-fold, making each regioisomer a non-fungible starting point for lead optimization [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.6 |
| Comparator Or Baseline | 3-Cyano-5-(3-fluorophenyl)phenol (CAS 1261931-30-9): XlogP = 3.07 |
| Quantified Difference | ΔXlogP = +0.53 (target more lipophilic) |
| Conditions | Computed values from Chem960/Chemsrc databases using XlogP3 algorithm |
Why This Matters
A 0.53 logP difference translates to approximately 3.4-fold higher predicted membrane partitioning for the target compound, influencing both cellular permeability and off-target CYP binding in fragment-to-lead campaigns.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (Review: logP-permeability correlation benchmark.) View Source
